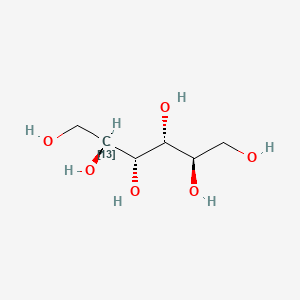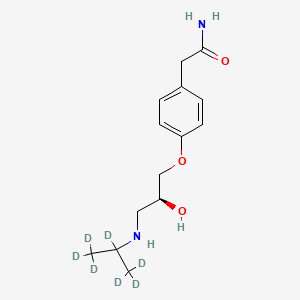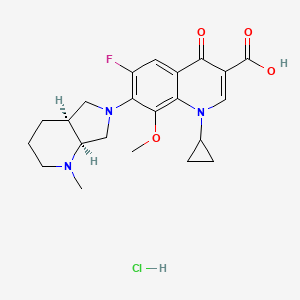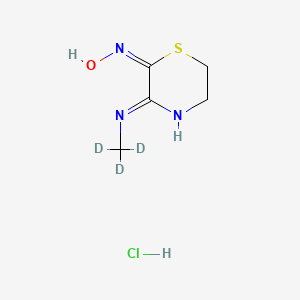
8Z,11Z-HEPTADECADIENYL BROMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8Z,11Z-Heptadecadienyl bromide: is an organic compound with the molecular formula C17H31Br . It is a brominated derivative of heptadecadiene, characterized by the presence of two double bonds in the 8th and 11th positions of the carbon chain. This compound is often used as a synthetic precursor in organic chemistry, particularly in the synthesis of linoleic acid derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8Z,11Z-Heptadecadienyl bromide typically involves the bromination of heptadecadiene. The process can be carried out using various brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like diethyl ether at low temperatures to control the regioselectivity and prevent over-bromination .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent reaction conditions and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 8Z,11Z-Heptadecadienyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form conjugated dienes.
Addition Reactions: The double bonds in the carbon chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products:
Substitution: Heptadecadienol, heptadecadienyl ethers, or heptadecadienyl amines.
Elimination: Conjugated heptadecadienes.
Addition: Dibromoheptadecadiene or hydrogenated heptadecadiene.
Scientific Research Applications
8Z,11Z-Heptadecadienyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the preparation of linoleic acid derivatives.
Biology: The compound is studied for its potential role in biological systems, including its interaction with cellular membranes and its effects on lipid metabolism.
Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 8Z,11Z-Heptadecadienyl bromide primarily involves its reactivity as a brominated alkene. The bromine atom can participate in nucleophilic substitution reactions, while the double bonds can undergo addition reactions. These properties make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
8Z,11Z-Heptadecadienyl formate: Similar in structure but with a formate ester group instead of bromine.
8-Heptadecenyl bromide: Contains only one double bond.
Linoleic acid: A naturally occurring fatty acid with similar double bond positions but without the bromine atom.
Uniqueness: 8Z,11Z-Heptadecadienyl bromide is unique due to its specific bromination and double bond configuration, which imparts distinct reactivity and makes it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
155614-06-5 |
|---|---|
Molecular Formula |
C17H31Br |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
(6Z,9Z)-17-bromoheptadeca-6,9-diene |
InChI |
InChI=1S/C17H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h6-7,9-10H,2-5,8,11-17H2,1H3/b7-6-,10-9- |
InChI Key |
VCGKGVAPRBVZDT-HZJYTTRNSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCBr |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCBr |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCBr |
Synonyms |
8Z,11Z-HEPTADECADIENYL BROMIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


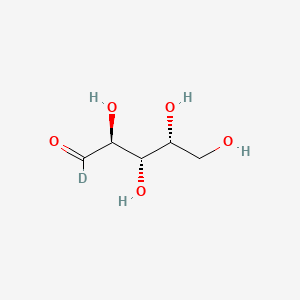
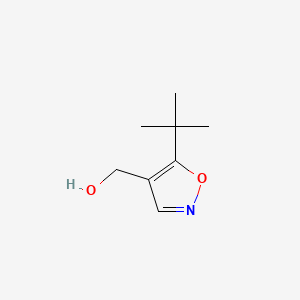
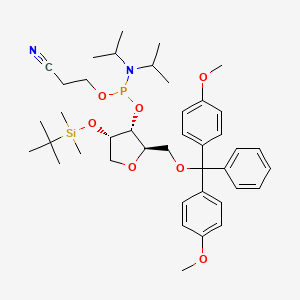
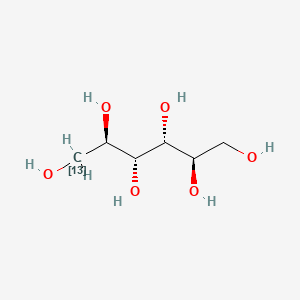
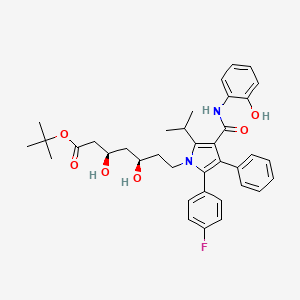
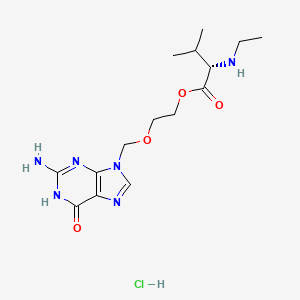
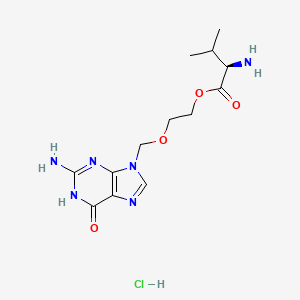
![6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B583879.png)
